Methyl [(4-methylpiperazin-2-YL)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[(4-methylpiperazin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-11-4-3-9-7(6-11)5-10-8(12)13-2/h7,9H,3-6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMDZBMSGYJCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481254 | |
| Record name | Methyl [(4-methylpiperazin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56904-15-5 | |
| Record name | Methyl [(4-methylpiperazin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Methylpiperazin 2 Yl Methyl Carbamate
Precursor Synthesis Strategies for the 4-Methylpiperazin-2-ylmethyl Moiety
The synthesis of the core 4-methylpiperazin-2-ylmethyl moiety is a critical first step. The primary precursors for the final carbamate (B1207046) formation are typically (4-methylpiperazin-2-yl)methanamine or (4-methylpiperazin-2-yl)methanol. Strategies to obtain these precursors often involve building the chiral piperazine (B1678402) ring from acyclic starting materials or modifying an existing piperazine scaffold.
One robust method for creating enantiomerically pure 2-substituted piperazines begins with α-amino acids. rsc.org This approach allows for the direct incorporation of a chiral center. For example, a protected α-amino acid can be elaborated through a series of steps, including reduction and cyclization, to form a 2-substituted piperazinone, which can be further reduced and functionalized.
Another strategy involves the C-H functionalization of a pre-formed N-protected piperazine. Advances in photoredox catalysis have enabled the direct introduction of substituents at the C2 position of the piperazine ring. researchgate.netmdpi.comresearchgate.net For instance, a protected piperazine can undergo a radical-based reaction with an appropriate carbon electrophile to install the required hydroxymethyl or aminomethyl precursor group at the 2-position.
More traditional methods include the cyclization of appropriately substituted ethylenediamine (B42938) derivatives. For instance, a diamine bearing the necessary substituents can undergo a double N-alkylation with a two-carbon electrophile to form the piperazine ring. Subsequent N-methylation at the 4-position would yield the desired scaffold. Reductive amination is another key transformation used to introduce substituents onto the piperazine nitrogen. mdpi.comnih.gov
A summary of potential precursor synthesis strategies is presented below.
| Strategy | Key Starting Materials | Key Transformations | Advantages |
| From Chiral Pool | α-Amino acids | Amide coupling, reduction, cyclization, N-alkylation | High stereochemical control. rsc.orgclockss.org |
| C-H Functionalization | N-Boc-piperazine, Aldehydes | Photoredox catalysis, radical coupling | Direct installation of functional groups. researchgate.netresearchgate.net |
| Cyclization | Substituted ethylenediamines | Reductive amination, cyclization | Versatile for various substitution patterns. organic-chemistry.org |
Carbamate Bond Formation Approaches for Methyl [(4-methylpiperazin-2-YL)methyl]carbamate
Once the precursor, (4-methylpiperazin-2-yl)methanamine, is synthesized, the final step is the formation of the methyl carbamate bond. This can be achieved through several methods, which are broadly categorized as phosgene-based or phosgene-free.
The traditional and highly efficient method for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its derivatives. researchgate.netgoogle.com Phosgene is a highly toxic gas, which has led to the development of safer, solid, or liquid alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov
The reaction typically proceeds by treating the primary amine precursor, (4-methylpiperazin-2-yl)methanamine, with methyl chloroformate in the presence of a base (e.g., triethylamine (B128534) or sodium carbonate) to neutralize the HCl byproduct.
Alternatively, the amine can be reacted with phosgene or triphosgene to form an intermediate isocyanate or carbamoyl (B1232498) chloride, which is then quenched with methanol (B129727) to yield the final methyl carbamate. google.com While effective, the toxicity and hazardous nature of these reagents are significant drawbacks. uantwerpen.be
Growing emphasis on green chemistry has spurred the development of numerous phosgene-free methods for carbamate synthesis. google.comoup.com These approaches often utilize less toxic and more environmentally benign reagents.
A prominent phosgene-free method involves the reaction of the amine with dimethyl carbonate (DMC). This reaction can be performed under thermal conditions or with the aid of a catalyst. Another green approach utilizes carbon dioxide (CO₂) as a C1 source. researchgate.netoup.com In this method, the amine reacts with CO₂ and a methylating agent (e.g., methyl iodide) in the presence of a suitable base, such as cesium carbonate, to form the carbamate. google.com This process avoids toxic reagents and utilizes a renewable and abundant carbon source. oup.com
Other phosgene-free alternatives include:
Transesterification: Reaction of the amine with another carbamate, such as ethyl carbamate, often catalyzed by a Lewis acid.
Reductive Carbonylation: Palladium-catalyzed reductive carbonylation of corresponding nitro compounds in the presence of an alcohol can yield carbamates. nih.gov
From Ureas: Transfunctionalization of substituted ureas with an alcohol, catalyzed by reagents like di-n-butyltin oxide, can also produce carbamates. nih.gov
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Phosgene-Based | Methyl Chloroformate, Base | Typically low temperature | High yield, reliable. nih.gov | Use of highly toxic phosgene derivatives. uantwerpen.be |
| Phosgene-Free (DMC) | Dimethyl Carbonate | Elevated temperature or catalysis | Low toxicity, readily available. | May require harsh conditions. |
| Phosgene-Free (CO₂) | CO₂, Methylating Agent, Base | Ambient or moderate pressure | Utilizes renewable C1 source, green. google.comoup.com | May require pressurized systems. researchgate.net |
Stereoselective Synthesis and Chiral Resolution Techniques
The C2 position of the piperazine ring in this compound is a stereocenter. The synthesis of single enantiomers is often crucial for pharmacological applications. This can be achieved either by building the molecule stereoselectively from the start or by separating the enantiomers from a racemic mixture.
Stereoselective Synthesis: As mentioned in section 2.1, a powerful strategy for asymmetric synthesis is to start from a chiral precursor, such as a natural or unnatural α-amino acid. rsc.org This "chiral pool" approach establishes the stereocenter early in the synthesis. For example, starting from D- or L-aspartic acid could lead to the corresponding (R)- or (S)-enantiomer of the target compound. Another approach is asymmetric hydrogenation of a pyrazine (B50134) precursor, which can create chiral piperazines with high enantioselectivity. dicp.ac.cnrsc.org
Chiral Resolution: If a racemic synthesis is performed, the resulting enantiomers must be separated.
Classical Resolution: This involves reacting the racemic piperazine precursor with a chiral resolving agent (a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. acs.org These salts often have different solubilities, allowing one diastereomer to be crystallized and separated. The desired enantiomer is then liberated from the salt by treatment with a base.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers of piperidine (B6355638) and piperazine derivatives. nih.gov
Kinetic Resolution: This technique involves reacting the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.govwhiterose.ac.uk This allows for the separation of the unreacted, enantioenriched starting material from the product.
| Technique | Principle | Typical Reagents/Materials | Outcome |
| Asymmetric Synthesis | Building chirality into the molecule | Chiral starting materials (e.g., amino acids), asymmetric catalysts dicp.ac.cnrsc.org | Single enantiomer product |
| Classical Resolution | Formation and separation of diastereomeric salts | Chiral acids (e.g., di-p-toluoyl-tartaric acid) acs.org | Separated diastereomeric salts |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral HPLC columns (e.g., cellulose-based) nih.gov | Separated enantiomers |
| Kinetic Resolution | Enantioselective reaction | Chiral catalysts, enzymes nih.govwhiterose.ac.uk | Enantioenriched starting material and product |
Derivatization and Analogue Generation from this compound
This compound serves as a scaffold that can be modified at several positions to generate analogues for structure-activity relationship (SAR) studies. Piperazine carbamates are considered privileged chemical scaffolds for generating inhibitors of certain enzymes. nih.gov
Key points for derivatization include:
N1-Position of Piperazine: The N1-methyl group can be removed via demethylation protocols (e.g., using 1-chloroethyl chloroformate followed by hydrolysis) and replaced with a wide variety of other alkyl, aryl, or acyl groups through N-alkylation, reductive amination, or acylation.
Carbamate Moiety: The methyl group of the carbamate can be exchanged through transesterification with other alcohols under basic or acidic conditions to generate different alkyl or aryl carbamates. The N-H of the carbamate can also be alkylated under appropriate basic conditions.
Piperazine Ring: While more complex, direct C-H functionalization methods could potentially be used to introduce further substituents onto the carbon framework of the piperazine ring. mdpi.com
A chiral derivatization reagent containing a 4-methylpiperazinyl moiety has been used for the detection of amine enantiomers, highlighting the chemical utility of this scaffold in generating new molecular entities. nih.gov
| Position of Derivatization | Reaction Type | Potential Reagents | Resulting Analogue |
| Piperazine N1-Nitrogen | N-Demethylation, N-Alkylation | 1-Chloroethyl chloroformate; Alkyl halides, Base | [(4-Alkylpiperazin-2-YL)methyl]carbamates |
| Carbamate Ester | Transesterification | Various alcohols (R'-OH), Catalyst | Alkyl [(4-methylpiperazin-2-YL)methyl]carbamates |
| Carbamate Nitrogen | N-Alkylation | Alkyl halides, Strong base | Methyl N-alkyl-[(4-methylpiperazin-2-YL)methyl]carbamates |
Process Optimization and Scalability Studies
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful process optimization to ensure efficiency, safety, cost-effectiveness, and reproducibility.
Key areas for optimization include:
Route Selection: Choosing a synthetic route that avoids expensive or highly toxic reagents (like phosgene), minimizes the number of steps, and uses readily available starting materials is crucial for a scalable process. asianpubs.orgresearchgate.net
Reaction Conditions: Each step must be optimized for concentration, temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.
Solvent Selection: Solvents should be chosen based on reaction performance, safety, environmental impact, and ease of removal and recovery.
Purification: Developing scalable purification methods is critical. Relying on chromatography is often not viable on a large scale. Instead, optimization should focus on achieving purification through crystallization or distillation. researchgate.net
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over batch processing, including better heat and mass transfer, improved safety for hazardous reactions, and easier automation and scalability. nih.gov
An efficient, scalable synthesis for a related structure, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, highlights the importance of direct, one-pot procedures like reductive alkylation to improve yields and simplify operations for large-scale production. researchgate.net Similar principles would be applied to optimize the synthesis of the target compound.
Advanced Structural Elucidation and Analytical Characterization of Methyl 4 Methylpiperazin 2 Yl Methyl Carbamate
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Methyl [(4-methylpiperazin-2-YL)methyl]carbamate, both ¹H NMR and ¹³C NMR spectra would provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on analogous structures, the expected signals can be predicted. mdpi.com For instance, the protons of the piperazine (B1678402) ring typically appear as a complex multiplet system in the δ 2.0-3.5 ppm range. The N-methyl group on the piperazine ring would likely present as a sharp singlet around δ 2.2-2.4 ppm. The protons of the methyl group attached to the carbamate (B1207046) oxygen (-OCH₃) would resonate as a singlet at approximately δ 3.6-3.8 ppm. The methylene (B1212753) bridge protons (-CH₂-) adjacent to the carbamate nitrogen and the piperazine ring would also have characteristic shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carbamate group is particularly diagnostic, appearing significantly downfield, typically in the range of δ 155-160 ppm. mdpi.com The carbons of the piperazine ring would be found between δ 45-60 ppm, while the N-methyl carbon would be at a similar upfield position. The carbamate's methoxy (B1213986) carbon (-OCH₃) would likely appear around δ 52-55 ppm.
Hypothetical ¹H and ¹³C NMR Data Table
| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Carbamate C=O | - | ~157.0 |
| Carbamate O-CH₃ | ~3.70 (s, 3H) | ~52.5 |
| Piperazine N-CH₃ | ~2.28 (s, 3H) | ~46.0 |
| Piperazine Ring Carbons | - | ~45.0 - 55.0 |
| Piperazine Ring Protons | ~2.20 - 3.10 (m, 7H) | - |
| Carbamate N-CH₂- | ~3.25 (m, 2H) | ~44.0 |
Mass Spectrometry (MS) Applications in Complex Structural Analysis
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₁₇N₃O₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
Using an ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 204.14. chemicalbook.com Tandem MS (MS/MS) experiments would be used to induce fragmentation of this parent ion, providing structural insights. Key fragmentation pathways could involve the loss of the methoxycarbonyl group or cleavage within the piperazine ring, yielding characteristic daughter ions that help confirm the connectivity of the molecule's substructures. nist.gov
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 204.14 | Protonated molecular ion |
| [M-CH₃O]⁺ | 173.12 | Loss of methoxy radical |
| [M-C₂H₃O₂]⁺ | 145.12 | Loss of carbamate methyl ester group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound would display several key absorption bands. A strong, sharp peak around 1700-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretch of the carbamate group. rsc.org An N-H stretching vibration would be observed as a moderate band in the 3300-3400 cm⁻¹ region. C-N stretching vibrations from the piperazine ring and carbamate would appear in the 1200-1350 cm⁻¹ range, while C-O stretching from the ester functionality would be visible around 1050-1250 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive chromophores or conjugation, it is not expected to show significant absorption in the visible region of the electromagnetic spectrum. It would likely exhibit weak absorption bands in the UV region (below 220 nm) due to n→σ* and n→π* electronic transitions associated with the heteroatoms (N, O) and the carbonyl group. researchgate.netmu-varna.bg This technique is generally less informative for structural elucidation of this particular compound compared to NMR or MS.
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
HPLC is the primary method for assessing the purity of non-volatile compounds like this compound.
Purity Assessment: A reversed-phase HPLC method would typically be employed for purity analysis. epa.gov This involves using a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. lcms.cz Detection can be achieved using a UV detector set at a low wavelength (~210 nm) or, more powerfully, with a mass spectrometer (LC-MS). researchgate.netmdpi.com LC-MS provides not only retention time data for purity calculation but also mass information to confirm the identity of the main peak and any impurities. mdpi.com
Enantiomeric Separation: Since the piperazine ring has a stereocenter at the 2-position, this compound is a chiral molecule and can exist as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. This is performed using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) carbamate derivatives) or protein-based columns are commonly used. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase in chiral separations often consists of non-polar solvents like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. nih.gov
Gas Chromatography (GC) Applications
Gas chromatography is generally used for volatile and thermally stable compounds. Carbamates can be thermally labile, which can make direct GC analysis challenging. scispec.co.th
However, GC can be applied to the analysis of this compound, often requiring a derivatization step to increase thermal stability and volatility. One common approach is "flash alkylation," where a derivatizing agent is co-injected with the sample, causing the labile N-H proton to be replaced in the hot injector port. scispec.co.th Alternatively, GC can be used to analyze for volatile impurities or related substances in the sample matrix. For instance, a method could be developed to detect residual 1-methylpiperazine, a potential precursor. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides excellent sensitivity and specificity for identifying and quantifying volatile components. scispec.co.th
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the analysis and purification of chiral compounds in the pharmaceutical industry. acs.org Its advantages include faster separations, reduced organic solvent consumption, and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). nih.gov Given that this compound contains a stereocenter at the C-2 position of the piperazine ring, SFC is an ideal method for resolving its enantiomers.
The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), which is non-toxic and readily available. acs.org Its properties, such as low viscosity and high diffusivity, contribute to rapid and efficient separations. nih.gov To elute and separate polar molecules like piperazine derivatives, a polar organic solvent, known as a co-solvent or modifier (e.g., methanol, ethanol), is added to the supercritical CO₂. shimadzu.com
The selection of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability and high success rates for the separation of a diverse range of chiral compounds, including those with amine functionalities. wm.eduafmps.be For a compound like this compound, a screening of several polysaccharide-based columns would be the initial step in method development.
Fine-tuning the separation is achieved by optimizing parameters such as the co-solvent percentage, back pressure, and temperature. Back pressure and temperature control the density of the supercritical fluid, which in turn influences the mobile phase strength and its interaction with the analyte and stationary phase. afmps.be Additives, such as basic amines (e.g., diethylamine), are often included in the co-solvent at low concentrations to improve the peak shape of basic compounds by minimizing undesirable interactions with the stationary phase. researchgate.net
A representative SFC method for the chiral separation of a compound like this compound would involve the following conditions, summarized in the interactive data table below.
Table 1: Representative SFC Method Parameters for Chiral Separation
| Parameter | Value | Purpose |
|---|---|---|
| Instrument | Analytical SFC System | Capable of handling supercritical fluids |
| Column | Chiralpak AD-H (Amylose derivative) | Chiral Stationary Phase for enantioseparation |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions |
| Mobile Phase A | Supercritical CO₂ | Primary mobile phase |
| Mobile Phase B | Methanol with 0.1% Diethylamine | Co-solvent with basic additive for peak shape |
| Gradient | 5% to 40% B over 10 min | To elute components with optimal resolution |
| Flow Rate | 3.0 mL/min | Typical for analytical SFC |
| Back Pressure | 150 bar | Controls mobile phase density and strength |
| Temperature | 40 °C | Influences kinetics and mobile phase density |
| Detection | UV at 220 nm | For detection of the carbamate chromophore |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its physicochemical properties and biological activity.
The first and often most challenging step in X-ray crystallographic analysis is the growth of a high-quality single crystal. For a compound such as this compound, this would typically be attempted by slow evaporation of a solution in a suitable solvent or solvent mixture.
Based on crystallographic studies of related piperazine and carbamate-containing molecules, several structural features can be anticipated. The piperazine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for such six-membered rings. wm.edu The carbamate functional group is known to be relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. nih.gov
The analysis would confirm the relative stereochemistry and provide detailed geometric data. The crystal structure would also reveal the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonds. In this specific molecule, the secondary amine in the piperazine ring (N-H) and the carbamate's carbonyl group (C=O) are potential hydrogen bond donors and acceptors, respectively, which could lead to the formation of distinct packing arrangements. rsc.org
Below is a table of expected crystallographic parameters for a compound of this nature, based on data from similar organic molecules. wm.eduuobasrah.edu.iq
Table 2: Expected Crystallographic Data for this compound
| Parameter | Expected Value/Range | Description |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules |
| Space Group | e.g., P2₁/c or Pbca | Describes the symmetry of the unit cell |
| Unit Cell: a (Å) | 10 - 20 | Length of the 'a' axis of the unit cell |
| Unit Cell: b (Å) | 5 - 15 | Length of the 'b' axis of the unit cell |
| Unit Cell: c (Å) | 15 - 25 | Length of the 'c' axis of the unit cell |
| **Unit Cell: β (°) ** | 90 - 105 (for monoclinic) | Angle of the 'β' axis of the unit cell |
| **Volume (ų) ** | 1500 - 2500 | Volume of the unit cell |
| Molecules per cell (Z) | 4 or 8 | Number of molecules in the unit cell |
| Piperazine Conf. | Chair | Expected lowest energy conformation |
| C-N (carbamate) Å | ~1.35 Å | Shorter than a typical C-N single bond |
| C=O (carbamate) Å | ~1.21 Å | Typical C=O double bond length |
Computational and Theoretical Investigations of Methyl 4 Methylpiperazin 2 Yl Methyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. DFT studies on carbamate (B1207046) and piperazine-containing compounds have been successfully used to determine their reactivity and stability. researchgate.netnih.gov For Methyl [(4-methylpiperazin-2-YL)methyl]carbamate, DFT calculations would typically be employed to determine key electronic descriptors. ekb.eg
These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability. A smaller gap suggests higher reactivity. ekb.eg
Table 1: Calculated Electronic Properties using DFT (Illustrative data based on typical DFT calculations for similar molecules)
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
These calculations provide a foundational understanding of the molecule's electronic behavior, which is essential for predicting its interactions with biological targets.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial to identify its most stable, low-energy conformations. This is often achieved by systematically rotating the molecule's rotatable bonds and calculating the potential energy of each resulting conformation.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on a molecule's behavior over time. nih.gov These simulations can model the conformational landscapes and the influence of the surrounding solvent, providing a more realistic representation of the molecule's behavior in a biological environment. mdpi.com
For this compound, an MD simulation would typically involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over a series of time steps. This allows for the observation of how the molecule flexes, rotates, and interacts with its environment. mdpi.com The stability of the molecule and its complexes can be assessed by analyzing the root mean square deviation (RMSD) of atomic positions over the simulation time. mdpi.com
MD simulations are also invaluable for studying solvation effects. The interactions between the solute (this compound) and the solvent (water) can significantly impact its conformation and reactivity. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions with water molecules, providing a detailed picture of the solvation shell. mdpi.com
Molecular Docking and Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. researchgate.net
The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) and evaluating the binding affinity using a scoring function. This can help in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. samipubco.comnih.gov Studies on similar piperazine (B1678402) derivatives have successfully used molecular docking to predict their binding modes and affinities with various protein targets. nih.gov
Table 2: Illustrative Molecular Docking Results (Hypothetical data for this compound with a kinase target)
| Parameter | Value |
|---|---|
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | LYS745, MET793, ASP810 |
These predictions can guide the design of new analogs with improved binding affinities and selectivity.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property descriptors of a set of compounds with their observed physical, chemical, or biological properties. mdpi.com For this compound, QSPR models could be developed to predict various properties, such as solubility, lipophilicity, or even metabolic stability, based on its molecular structure.
The development of a QSPR model involves calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a mathematical model that relates these descriptors to the property of interest. mdpi.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the drug discovery process by prioritizing compounds with desirable characteristics. mdpi.com
Structure Activity Relationship Sar Studies of Methyl 4 Methylpiperazin 2 Yl Methyl Carbamate Analogues
Impact of Carbamate (B1207046) Moiety Modifications on Biological Interactions
The carbamate group is a key functional group in many biologically active compounds, acting as a structural motif that can influence stability, binding affinity, and pharmacokinetic properties. nih.gov Modifications to this moiety in analogues of Methyl [(4-methylpiperazin-2-YL)methyl]carbamate can significantly alter their biological profile. The carbamate group consists of a carbonyl flanked by an amino group and an alkoxy group, and substitutions at any of these positions can modulate activity. nih.gov
Studies on various carbamate-containing molecules have shown that the nature of the substituents on the carbamate nitrogen and oxygen can dictate the compound's potency and selectivity. For instance, in the context of cholinesterase inhibitors, derivatives of N-benzylpiperazine with different alkyl- and arylcarbamate moieties showed varied selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This suggests that the group attached to the carbamate oxygen is crucial for target recognition. The biological activity of carbamates often stems from their structural similarity to natural substrates of enzymes like acetylcholinesterase, allowing them to act as inhibitors. nih.gov Varying the substituents on the carbamate can fine-tune their fit within an enzyme's active site and their rate of hydrolysis, thereby modulating inhibitory potency. nih.govnih.gov
Research on piperazine (B1678402) carbamates as inhibitors of endocannabinoid hydrolases demonstrated that the carbamate acts as an electrophilic group that can form a covalent bond with a serine residue in the active site of target enzymes. nih.gov The reactivity and accessibility of this electrophilic carbonyl are influenced by the electronic and steric properties of the adjacent nitrogen and oxygen substituents. Therefore, modifications that alter the electron density of the carbonyl carbon can directly impact the rate of carbamoylation and, consequently, the inhibitory activity.
Influence of Piperazine Ring Substituents on Activity
The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates and to orient pharmacophoric groups correctly for target interaction. nih.govnih.gov In analogues of this compound, substituents on both the nitrogen and carbon atoms of the piperazine ring can profoundly influence biological activity. researchgate.netdntb.gov.ua
The substituent on the N4 nitrogen of the piperazine ring is a critical determinant of biological activity and selectivity. In the parent compound, this is a methyl group. Altering the size, lipophilicity, and electronic nature of this substituent can modulate how the molecule engages with its biological target.
Studies on a series of dopamine (B1211576) D3 receptor ligands showed that N-substitution on the piperazine ring can accommodate various heterocyclic rings, including substituted indoles, connected via different linkers. nih.gov This indicates that the N4 position can be extensively modified to explore interactions with specific subpockets of a receptor binding site. For example, linking an indole (B1671886) ring via an amide linker to the piperazine nitrogen resulted in compounds with high affinity and selectivity for the D3 receptor. nih.gov
In another study on EGFR kinase inhibitors, a series of asymmetrical piperazine-tethered compounds were synthesized. nih.gov The results showed that the nature of the substituent on the piperazine nitrogen significantly impacted cytotoxicity and enzyme inhibition, with a 3,4,5-trimethoxyphenyl group proving particularly effective. nih.gov This highlights the importance of the N4-substituent in establishing key interactions, potentially through hydrogen bonding or hydrophobic contacts, with the target protein.
The following table summarizes the effects of various N-substituents on the piperazine ring from different compound series, illustrating the general principles of how these modifications can affect biological target engagement.
| Base Scaffold | N4-Substituent | Linker to Substituent | Target | Observed Effect on Activity | Reference |
| Tetrahydro-naphthalen-2-ol | Indole-2-carboxamide | Amide | Dopamine D3 Receptor | High affinity and selectivity | nih.gov |
| Tetrahydro-naphthalen-2-ol | Indazole | Direct | Dopamine D3 Receptor | High affinity | nih.gov |
| Tetrahydro-naphthalen-2-ol | Benzo[b]thiophene | Direct | Dopamine D3 Receptor | High affinity | nih.gov |
| Thiophene-3-carboxamide | 3,4,5-trimethoxyphenyl | Methylene (B1212753) | EGFR Kinase | Potent inhibition (IC50 = 42.3 nM) | nih.gov |
| Thiophene-3-carboxamide | 4-fluorophenyl | Methylene | EGFR Kinase | Moderate inhibition | nih.gov |
This table is illustrative and compiles data from different series of piperazine-containing compounds to show general SAR trends for N-substitution.
This compound possesses a chiral center at the C2 position of the piperazine ring. The stereochemistry at this position is a crucial factor in determining the three-dimensional shape of the molecule and its ability to interact selectively with chiral biological targets like receptors and enzymes. nih.govmdpi.comijpras.com The differential effects of stereoisomers are a well-established principle in pharmacology, where one enantiomer (the eutomer) may exhibit significantly higher affinity or efficacy than the other (the distomer). mdpi.comijpras.com
Research on chiral methyl-substituted aryl piperazinium compounds as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) provides direct evidence for the importance of piperazine chirality. nih.govnih.gov In this study, introducing a methyl group at the C2 position led to stereoisomers with distinct selectivity profiles. The (2R)-chiral methyl group conferred selectivity toward the α7 nAChR, whereas the (2S)-chiral methyl group resulted in a bias for α9-containing nAChRs. nih.gov This demonstrates that the spatial orientation of the substituent on the chiral carbon of the piperazine ring dictates which receptor subtype the ligand will preferentially bind to and activate. nih.govnih.gov The specific arrangement of chiral amino acids in the receptor's binding pocket creates a unique three-dimensional environment that interacts differently with each enantiomer. nih.gov
Linker Modifications Between Carbamate and Piperazine
The methylene group linking the carbamate nitrogen to the C2 position of the piperazine ring plays a significant role in determining the spatial relationship between these two key moieties. Modifications to this linker, such as changing its length, rigidity, or chemical nature, can impact the molecule's conformational flexibility and its ability to adopt the optimal orientation for binding to its target.
In studies of various bioactive molecules, the linker is often used to adjust the distance and angle between two pharmacophoric groups to maximize target engagement. nih.govresearchgate.net For example, research on piperazine carbamates as enzyme inhibitors showed that modifications to the linker region could tune the inhibitory properties of the scaffold. nih.gov While the parent compound has a simple methylene linker, introducing longer alkyl chains, incorporating cyclic structures, or altering the atom type (e.g., replacing carbon with other atoms) could significantly affect potency and selectivity.
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. frontiersin.org For piperazine-based compounds, several general pharmacophore models have been developed that can provide design principles applicable to analogues of this compound.
A common pharmacophore model for piperazine-based ligands targeting receptors often includes:
A Positive Ionizable Feature: The basic nitrogen of the piperazine ring (typically N4) is often protonated at physiological pH and can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the target's binding site. nih.gov
Hydrophobic/Aromatic Regions: Aromatic or bulky aliphatic groups attached to the piperazine scaffold often occupy hydrophobic pockets within the binding site, contributing significantly to binding affinity. nih.govresearchgate.net
Hydrogen Bond Acceptors/Donors: The carbamate moiety, with its carbonyl oxygen (acceptor) and N-H group (donor), provides key hydrogen bonding capabilities that are critical for anchoring the ligand to the target protein. frontiersin.org
Molecular docking studies on piperazine sulfonamide analogues identified specific interactions, such as hydrogen bonds and hydrophobic contacts, that were crucial for their inhibitory activity. nih.gov Similarly, models for sigma receptor ligands suggest that potent compounds often feature two hydrophobic sites linked by a central basic group, a pattern that aligns well with the structure of many N-substituted piperazine derivatives. nih.gov
Applying these principles to this compound, a likely pharmacophore would involve the N4-methylpiperazine group providing a basic center and hydrophobic interactions, while the methylcarbamate moiety engages in hydrogen bonding. The specific stereochemistry at C2 would orient these features in a precise spatial arrangement for optimal target engagement. Virtual screening and further design of analogues would leverage this model to select modifications that enhance these key interactions. frontiersin.org
Preclinical Biological Investigations of Methyl 4 Methylpiperazin 2 Yl Methyl Carbamate Mechanistic Focus
In Vitro Cellular Assays for Biological Target Engagement
Enzyme Activity Modulation in Cell-Free Systems
No data is available.
Cellular Target Occupancy and Functional Readouts
No data is available.
In Vivo Mechanistic Studies in Model Organisms
Probe Development for Target Validation
No data is available.
Investigation of Pathway Perturbations
No data is available.
Compound Names Mentioned
As no specific research on Methyl [(4-methylpiperazin-2-YL)methyl]carbamate was found, no other compound names are mentioned in the context of its biological investigation.
Emerging Research Directions and Future Prospects for Methyl 4 Methylpiperazin 2 Yl Methyl Carbamate
Development as Molecular Probes for Biological Systems
The inherent structural features of Methyl [(4-methylpiperazin-2-YL)methyl]carbamate make it an intriguing candidate for development as a molecular probe for imaging and studying biological systems. The piperazine (B1678402) scaffold is a common pharmacophore in many biologically active compounds, suggesting that this molecule could be tailored to interact with specific biological targets.
One promising avenue of research is the development of radiolabeled analogues for Positron Emission Tomography (PET) imaging. The synthesis of new potential NK1 receptor radioligands, for instance, has involved the N-methylation of piperazine-containing precursors. nih.gov A similar approach could be employed to synthesize a radiolabeled version of this compound, which could then be used to investigate the in vivo distribution and target engagement of this and related compounds. Such probes would be invaluable for understanding the pharmacokinetics and pharmacodynamics of this chemical class.
Furthermore, the piperazine moiety can be functionalized to incorporate fluorescent tags, creating probes for cellular imaging. These fluorescently labeled molecules could be used to visualize the subcellular localization of the compound and its potential binding partners, providing insights into its mechanism of action at a cellular level. Research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has demonstrated their potential in cellular imaging, indicating good membrane permeability and cytoplasmic dispersion. nih.gov
Future research in this area could focus on:
Radiolabeling: Synthesizing isotopically labeled (e.g., with 11C or 18F) versions of the compound for PET imaging studies to explore its biodistribution and target binding in living organisms.
Fluorescent Conjugation: Attaching fluorophores to the piperazine ring to create probes for fluorescence microscopy, enabling the study of its interactions with cells and tissues.
Target Identification: Utilizing these molecular probes in chemical biology approaches to identify the specific proteins or other biomolecules with which this compound interacts.
Exploration in Material Science Applications
Beyond its potential in biological systems, the structural characteristics of this compound suggest possible applications in material science, particularly in the development of functional polymers. The piperazine ring, with its two nitrogen atoms, can be incorporated into polymer backbones or as pendant groups to impart specific properties.
A significant area of exploration is the development of antimicrobial materials. Piperazine-based polymers have been shown to exhibit antimicrobial activity, and their incorporation into surface coatings could be a strategy to prevent biofilm formation on medical devices and other surfaces. rsc.orgnih.gov The carbamate (B1207046) functional group could further enhance the material's properties, such as adhesion or biocompatibility. For example, novel biocompatible piperazine polymers have been synthesized for bacterial repellence on biomedical materials. nih.gov
The bifunctional nature of the piperazine moiety also allows for its use in the creation of cross-linked polymer networks. These materials could have applications in areas such as specialty coatings, adhesives, or as components of advanced composites. The specific stereochemistry of the 2-substituted piperazine in this compound could be leveraged to create polymers with defined three-dimensional structures and chiral recognition properties.
Potential research directions in material science include:
Antimicrobial Polymers: Synthesizing polymers incorporating the this compound structure and evaluating their efficacy against a range of pathogenic microbes.
Functional Coatings: Developing surface coatings based on these polymers for applications requiring antimicrobial or other specific surface properties.
Chiral Materials: Investigating the use of the chiral piperazine core to create materials for enantioselective separations or catalysis.
Table 1: Examples of Piperazine-Based Polymers and Their Applications
| Polymer Type | Monomers | Application | Reference |
| Antimicrobial Copolymer | Quaternized piperazine monomer and 2-hydroxyethyl methacrylate (B99206) (HEMA) | Biomedical applications | nih.gov |
| Biocompatible Polymer | Piperazine and ethylenediaminetetraacetic dianhydride (EDTAD) | Bacterial repellence on biomedical materials | nih.gov |
| Functionalized Jeffamine Polymer | Jeffamine ED-2003 and a piperazine-bearing bifunctional coupler | Surface coating applications | rsc.org |
Integration with Advanced Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, its integration with advanced "omics" technologies is a crucial future research direction. Omics approaches, such as transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. longdom.org
Given that many piperazine-containing drugs are known to interact with the central nervous system, a systems-level approach could uncover the broader signaling pathways and cellular processes affected by this compound. For instance, transcriptomic and proteomic analyses of cells or tissues treated with this compound could reveal changes in gene and protein expression that point to its mechanism of action. longdom.orgnih.gov Studies on other piperazine derivatives have utilized these techniques to investigate their effects on cellular metabolism and signaling. researchgate.net
Metabolomics can provide a snapshot of the metabolic state of a system and identify any perturbations caused by the compound. This could be particularly relevant for understanding off-target effects and for identifying biomarkers of exposure or response. The integration of these different omics datasets can provide a more complete picture of the compound's biological activity than any single approach alone. nih.govmdpi.com
Future research in this area could involve:
Transcriptomics: Using RNA sequencing (RNA-Seq) to analyze changes in gene expression in relevant cell lines or animal models treated with the compound.
Proteomics: Employing mass spectrometry-based proteomics to identify and quantify changes in the proteome, including post-translational modifications, in response to treatment. nih.gov
Metabolomics: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to profile the metabolic changes induced by the compound.
Integrative Analysis: Combining data from multiple omics platforms to construct network models of the compound's biological effects and to identify key pathways and targets. nih.gov
Advancements in Sustainable Synthesis and Process Chemistry
The development of environmentally friendly and efficient methods for the synthesis of this compound is a critical aspect of its future research and potential application. Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022). nih.gov Modern synthetic chemistry is increasingly focused on "green" and sustainable alternatives.
One promising approach is the use of carbon dioxide (CO2) as a C1 feedstock for carbamate synthesis. This not only avoids the use of toxic reagents but also utilizes a greenhouse gas as a raw material. Photocatalysis offers a powerful tool for activating CO2 under mild conditions, and methods for the photocatalytic synthesis of carbamates are being actively developed. rsc.orgresearchgate.net Dual nickel photocatalysis has also been shown to be effective for the synthesis of O-aryl carbamates from CO2. nih.govacs.org
For the synthesis of the chiral piperazine core, advancements in asymmetric catalysis are crucial. The development of practical and scalable routes to orthogonally protected, enantiomerically pure 2-substituted piperazines is an active area of research. rsc.org Methods such as iridium-catalyzed asymmetric hydrogenation of pyrazines offer a direct route to chiral piperazines. acs.org Furthermore, the use of organic photocatalysts presents a more sustainable alternative to transition-metal catalysts for the functionalization of piperazines. mdpi.com
Key areas for future research in the synthesis of this compound include:
CO2 as a Feedstock: Developing catalytic systems for the direct synthesis of the carbamate moiety from CO2, an amine, and methanol (B129727).
Photocatalysis: Exploring visible-light-mediated photocatalytic methods for both the carbamate formation and the functionalization of the piperazine ring. digitellinc.com
Asymmetric Synthesis: Optimizing and scaling up enantioselective routes to the 2-substituted piperazine precursor to ensure access to the desired stereoisomer.
Table 2: Comparison of Sustainable Synthesis Methods for Carbamates
| Method | Key Features | Advantages | Challenges |
| CO2 as a Feedstock | Utilizes carbon dioxide as a C1 source. | Avoids toxic phosgene, utilizes a greenhouse gas. | Often requires high pressure and temperature, catalyst development is ongoing. |
| Photocatalysis | Uses light to drive the reaction, often with a catalyst. | Mild reaction conditions, can enable novel transformations. | Catalyst stability and efficiency, scalability can be a concern. |
| Dual Nickel Photocatalysis | Combines a nickel catalyst with a photocatalyst. | Enables challenging cross-coupling reactions under mild conditions. | Catalyst cost and optimization, substrate scope. |
| Enzymatic Synthesis | Utilizes enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, substrate specificity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl [(4-methylpiperazin-2-YL)methyl]carbamate, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves coupling a piperazine derivative with a carbamate precursor. For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate) are synthesized via nucleophilic substitution or Buchwald-Hartwig amination . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:carbamate), inert atmospheres, and catalysts like Pd(OAc)₂ for cross-coupling reactions . Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodology : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvent: methanol/water) is standard. Characterization employs:
- NMR (¹H/¹³C) to confirm piperazine ring protons (δ 2.3–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) for molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~229.27 g/mol).
- HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) to assess purity >95% .
Q. What stability challenges arise during storage of this compound, and how can decomposition be mitigated?
- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials under argon. Decomposition products (e.g., 4-methylpiperazine) are detectable via GC-MS .
Advanced Research Questions
Q. How can regioselectivity in substitution reactions involving the piperazine ring be controlled during derivatization?
- Methodology : Regioselectivity depends on steric and electronic factors. For example, alkylation at the piperazine N4 position is favored using bulky electrophiles (e.g., tert-butyl bromoacetate) under basic conditions (K₂CO₃ in DMF). Computational modeling (DFT) predicts transition-state energies to guide reagent selection .
Q. What analytical strategies resolve contradictions in reported bioactivity data for carbamate derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may stem from assay conditions (pH, temperature) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and batch-to-batch impurity profiling (LC-HRMS) are critical .
Q. How can the stability of this compound under physiological conditions be modeled experimentally?
- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation kinetics via UPLC-QTOF over 24 hours. Identify metabolites (e.g., hydrolyzed carbamate) using HRMS/MS and compare with in silico predictions (e.g., Meteor Nexus) .
Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases or GPCRs?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to ATP-binding pockets (e.g., kinase targets). Validate with mutagenesis studies (e.g., alanine scanning of key residues) and competitive binding assays using fluorescent probes .
Q. How can researchers address discrepancies in toxicity profiles across in vitro and in vivo models?
- Methodology : Comparative studies in multiple models (e.g., rat hepatocytes vs. human cell lines) with dose-response curves. Assess metabolic activation via liver microsomes (e.g., CYP450 isoforms). Cross-reference with genotoxicity assays (Ames test, Comet assay) to resolve species-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
